molecular formula C19H15BrN2O3 B11207151 N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11207151
M. Wt: 399.2 g/mol
InChI Key: UMIVPGXFQNRTOF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a bromophenyl group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base. The bromophenyl group is then introduced via a nucleophilic substitution reaction using 4-bromophenylamine. The final step involves the formation of the carboxamide group through an amide coupling reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors for the Pfitzinger reaction and continuous flow systems for the amide coupling to ensure consistent product quality. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent like DMF (dimethylformamide).

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has potential as an enzyme inhibitor due to its quinoline core, which is known to interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Quinoline derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting that this compound might exhibit similar properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for dyes and pigments due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s biological activity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15BrN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24)

InChI Key

UMIVPGXFQNRTOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)Br)O

Origin of Product

United States

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